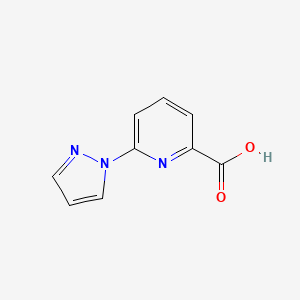

6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid

Vue d'ensemble

Description

6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features both a pyrazole and a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with hydrazine hydrate to form the pyrazole ring, followed by further functionalization to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Applications De Recherche Scientifique

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that 6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid exhibits significant antibacterial and antifungal properties. For example, it has shown effectiveness against various pathogens, as detailed in the table below.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.0 | |

| Escherichia coli | 16.1 | |

| Candida albicans | 20.5 | |

| Aspergillus niger | 24.5 |

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the biosynthesis of pyrimidines. This inhibition can lead to antiviral effects, particularly against viruses like measles .

Agricultural Applications

This compound has shown promise as a herbicide:

- Herbicidal Activity : Recent studies have demonstrated that derivatives of this compound can effectively inhibit root growth in weeds such as Chenopodium album and Amaranthus retroflexus. The compounds exhibited comparable herbicidal properties to established herbicides like picloram .

Materials Science

In materials science, this compound serves as a versatile ligand for metal coordination complexes:

- Coordination Chemistry : The pyrazole rings can coordinate with transition metals, leading to the formation of complexes that exhibit unique electronic properties. These complexes are being explored for applications in catalysis and spin-crossover materials .

Case Study 1: Antiviral Activity

A study focused on the antiviral effects of this compound derivatives revealed that modifications at specific positions on the pyridine ring significantly influenced their activity against measles virus replication. The most effective compounds displayed subnanomolar IC50 values, indicating their potential as antiviral agents .

Case Study 2: Herbicidal Efficacy

In another study examining the herbicidal properties of this compound, several derivatives were tested for their ability to inhibit root growth in Arabidopsis thaliana. Results showed that certain compounds not only inhibited growth effectively but also triggered defense mechanisms in plants, suggesting a dual role as both herbicides and plant growth regulators .

Mécanisme D'action

The mechanism of action of 6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-bis(1H-pyrazol-1-yl)pyridine: Similar structure but with two pyrazole rings.

2-(1H-pyrazol-1-yl)pyridine: Lacks the carboxylic acid group, affecting its reactivity and applications.

Uniqueness

6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid is unique due to the presence of both a pyrazole and a pyridine ring, along with a carboxylic acid group. This combination of functional groups provides a versatile platform for chemical modifications and enhances its potential for various applications in research and industry .

Activité Biologique

Introduction

6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study reported that certain pyrazole derivatives demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with some compounds achieving up to 93% inhibition at specific concentrations .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. A comparative study highlighted that certain pyrazole derivatives were effective against various bacterial strains, including E. coli and Bacillus subtilis, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Anticancer Potential

This compound has been investigated for its anticancer properties. It was found to inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism, leading to reduced lactate production and inhibited growth in pancreatic cancer cells .

Neuroprotective Effects

Recent findings suggest that pyrazole derivatives may possess neuroprotective effects, potentially through the modulation of neuroinflammatory pathways. This could have implications for treating neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory processes and cancer metabolism.

- Modulation of Cytokine Production : By affecting the signaling pathways that regulate cytokine release, this compound can reduce inflammation.

- Direct Antimicrobial Action : The structural features of the compound may allow it to interact directly with microbial targets, disrupting their function.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study using carrageenan-induced edema models, various pyrazole derivatives were tested for their anti-inflammatory efficacy. The results indicated that certain derivatives exhibited significant reductions in paw edema comparable to standard anti-inflammatory drugs like ibuprofen .

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of this compound on different cancer cell lines. The compound was found to significantly inhibit cell proliferation in MiaPaCa2 pancreatic cancer cells, demonstrating low nanomolar potency against LDH .

Data Summary

Propriétés

IUPAC Name |

6-pyrazol-1-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORABOAXARFWDQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.